molecular formula C14H15N3O3S B3022215 4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 1142209-67-3

4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

Cat. No.: B3022215
CAS No.: 1142209-67-3
M. Wt: 305.35 g/mol
InChI Key: PXYKWRGUEYUEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid is a thiadiazole-based small molecule characterized by a central 1,3,4-thiadiazole ring substituted with a butanoic acid chain and a 4-methylphenyl carboxamide group. This compound is structurally designed to combine the bioactivity of thiadiazole derivatives with the pharmacokinetic advantages of carboxylic acid moieties, which enhance solubility and cellular uptake.

Properties

IUPAC Name

4-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-5-7-10(8-6-9)15-13(20)14-17-16-11(21-14)3-2-4-12(18)19/h5-8H,2-4H2,1H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYKWRGUEYUEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_2\text{S}

This structure includes a thiadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that derivatives of thiadiazoles exhibit significant suppressive activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells. For instance, a related compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
CompoundCell LineIC50 (µg/mL)
This compoundSK-MEL-24.27
Cinnamic acid derivativeMCF-70.28
Thiadiazole derivativeHT-2912.57

The mechanism through which these compounds exert their anticancer effects often involves:

  • Inhibition of tubulin polymerization , which disrupts microtubule formation necessary for mitosis.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Molecular docking studies suggest that specific interactions between the compound and target proteins play a significant role in its efficacy .

Antimicrobial Activity

Thiadiazole derivatives have also been shown to possess antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Antibacterial Studies : The compound was tested against several bacterial strains such as E. coli and S. aureus, demonstrating significant inhibition zones in agar diffusion tests.
Bacterial StrainActivity
E. coliInhibitory
S. aureusInhibitory

Case Studies

  • Study on Anticancer Activity : A study conducted by Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer properties using various human cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity .
  • Antimicrobial Evaluation : Research by Khedr et al. demonstrated that novel thiadiazole derivatives exhibited potent antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. This suggests a broad spectrum of biological activity for compounds within this class .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including 4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anticancer Activity

Thiadiazole compounds are also noted for their anticancer properties. In vitro studies have demonstrated that derivatives can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells or disrupting cellular signaling pathways critical for tumor growth .

Insecticidal and Fungicidal Activities

The compound has shown promise in agricultural applications as an insecticide and fungicide. Its efficacy against pests and pathogens makes it a candidate for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiadiazole derivatives and their evaluation against different cancer cell lines. The findings suggested that certain modifications to the thiadiazole structure enhanced anticancer activity significantly .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. Results indicated a promising inhibitory effect, warranting further exploration for therapeutic applications .

Application in Materials Science

Thiadiazole derivatives are being explored for their potential use in materials science, particularly in the development of new polymers and nanomaterials. Their unique chemical structure allows for modifications that can enhance material properties such as conductivity and thermal stability .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Agricultural ChemicalsPotential insecticides and fungicides
Materials ScienceDevelopment of advanced polymers and nanomaterials

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Thiadiazole Derivatives with Carboxylic Acid Chains
  • 4-((5-(Butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid (BuTD-COOH): Structure: Features a butylthio substituent instead of the 4-methylphenyl carboxamide group. Activity: Exhibits antimicrobial activity against clinical pathogens (e.g., E. coli, S. aureus) and cytotoxic effects against MCF-7 and HepG2 cancer cells. Unmodified chitosan functionalized with BuTD-COOH showed enhanced bioactivity compared to unmodified chitosan . Key Difference: The butylthio group in BuTD-COOH may improve membrane permeability compared to the aromatic carboxamide group in the target compound.
  • 3-[5-({[4-(Trifluoromethoxy)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid (2c, LK01375): Structure: Propanoic acid chain with a trifluoromethoxy biphenyl substituent. Activity: Demonstrated high ligand affinity for G protein-coupled receptors (GPCRs) due to the electron-withdrawing trifluoromethoxy group, which enhances binding interactions . Key Difference: The fluorinated aromatic group in 2c likely increases metabolic stability compared to the non-fluorinated 4-methylphenyl group in the target compound.
2.1.2. Oxadiazole-Thiadiazole Hybrids
  • 4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19b): Structure: Combines oxadiazole and thiadiazole rings with a chloro-propylphenyl substituent. Activity: Reported as a potent inhibitor of Rho/Myocardin-related transcription factor (MRTF) pathways, with 47% purity after synthesis . Key Difference: The oxadiazole-thiadiazole hybrid structure may confer different electronic properties compared to pure thiadiazole derivatives, affecting target selectivity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP<sup>a</sup> Solubility (mg/mL) Bioactivity Highlights Reference
Target Compound 361.4 2.8 (predicted) ~0.5 (aqueous) Discontinued; limited data
BuTD-COOH 329.4 3.1 0.7 (DMSO) Antimicrobial, cytotoxic
2c (LK01375) 388.1 4.2 0.3 (aqueous) High GPCR affinity
4-((5-(2-Chloro-4-propylphenyl)-oxadiazole) 397.9 3.9 0.2 (DMSO) MRTF pathway inhibition

<sup>a</sup> LogP values predicted using XLogP3-AA.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1,3,4-thiadiazole derivatives like 4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid?

  • Methodology : The synthesis typically involves cyclization of thiosemicarbazides or hydrazine-carbothioamide intermediates. For example, tert-butyl esters (e.g., tert-butyl 4-((5-aryl-1,3,4-thiadiazol-2-yl)thio)butanoate) are used as precursors, followed by acid-mediated deprotection to yield the final carboxylic acid . Reaction optimization, such as adjusting stoichiometry or temperature, can improve yields (e.g., 47%–76% purity reported for analogous compounds) .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology : Use a combination of 1H NMR (to confirm proton environments, e.g., aromatic protons at δ 7.28–7.43 ppm) and HRMS (for molecular ion validation). Melting points (mp) are critical for assessing crystallinity (e.g., mp 182°C–242°C observed in related thiadiazoles) . Purity is confirmed via HPLC or elemental analysis (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Begin with enzyme inhibition assays (e.g., Rho kinase or myosin light chain kinase) due to structural similarities to known inhibitors . Cell-based assays (e.g., cytotoxicity or anti-inflammatory activity) can follow, using concentrations in the µM–mM range. Reference compounds with established activity (e.g., 5-aryl-1,3,4-oxadiazoles) should be included as positive controls .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology : Perform molecular docking (e.g., using AutoDock Vina) to predict binding interactions with target proteins (e.g., Rho-associated kinases). Focus on the thiadiazole ring and 4-methylphenyl group as key pharmacophores. QSAR studies can correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. What strategies resolve contradictions in synthetic yields and purity across similar derivatives?

  • Methodology : Analyze reaction parameters (e.g., solvent polarity, catalyst use) for inconsistencies. For example, Method E (tert-butyl ester deprotection) yields 36%–47% purity, while Method F (methyl ester hydrolysis) achieves 76% purity due to milder conditions . Scale-up protocols should prioritize reproducibility by standardizing purification (e.g., column chromatography vs. recrystallization).

Q. How does crystallographic data inform structural modifications for enhanced stability?

  • Methodology : Obtain single-crystal X-ray diffraction (XRD) data to analyze packing interactions (e.g., hydrogen bonding, π-π stacking). For instance, crystal structures of 1,3,4-thiadiazole derivatives reveal planar conformations critical for intermolecular interactions . Modify substituents (e.g., sulfamoyl groups) to enhance crystallinity or solubility .

Q. What are the challenges in designing prodrug derivatives of this compound?

  • Methodology : Esterification of the butanoic acid group (e.g., methyl or bromophenyl esters) improves membrane permeability but requires enzymatic hydrolysis for activation . Evaluate stability in physiological buffers (pH 7.4) and plasma esterase activity. Prodrugs like 4-bromophenyl 4-oxobutanoate derivatives can serve as prototypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Reactant of Route 2
4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.